Methyl 5-sulfamoylfuran-3-carboxylate chemical structure and properties
Methyl 5-sulfamoylfuran-3-carboxylate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, furan derivatives have consistently demonstrated a remarkable breadth of biological activities, serving as the core of numerous therapeutic agents. The strategic incorporation of a sulfamoyl group, a well-established pharmacophore, onto the furan ring presents a compelling avenue for the discovery of new chemical entities with unique pharmacological profiles. This guide provides a comprehensive technical overview of Methyl 5-sulfamoylfuran-3-carboxylate, a molecule of significant interest at the intersection of these two privileged structural motifs. While detailed experimental data for this specific entity remains limited in publicly accessible literature, this document synthesizes available information on closely related analogs and foundational chemical principles to offer a robust predictive and practical framework for researchers.
Molecular Architecture and Physicochemical Identity
Methyl 5-sulfamoylfuran-3-carboxylate is a substituted furan derivative characterized by a methyl carboxylate group at the 3-position and a sulfamoyl group at the 5-position.
Chemical Structure:
Caption: Chemical structure of Methyl 5-sulfamoylfuran-3-carboxylate.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 1870587-81-7 | [1] |
| Molecular Formula | C₆H₇NO₅S | [1] |
| Molecular Weight | 205.18 g/mol | [1] |
| IUPAC Name | methyl 5-sulfamoylfuran-3-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=COC(S(N)(=O)=O)=C1 | [1] |
| InChI Key | GSCCGAVXBUXYOM-UHFFFAOYSA-N | [1] |
| LogP (Predicted) | -0.19 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Synthesis Strategies: A Predictive Approach
While a specific, detailed synthesis protocol for Methyl 5-sulfamoylfuran-3-carboxylate is not explicitly documented in readily available literature, a logical synthetic route can be devised based on established methodologies for the synthesis of substituted furans and sulfamoyl compounds. A plausible retrosynthetic analysis suggests two primary pathways.
Retrosynthetic Analysis Workflow:
Caption: Retrosynthetic pathways for Methyl 5-sulfamoylfuran-3-carboxylate.
Pathway A: Electrophilic Sulfonylation of a Pre-formed Furan Ring
This is arguably the more direct and predictable approach.
Conceptual Protocol:
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Starting Material: The synthesis would commence with commercially available or synthesized Methyl furan-3-carboxylate.
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Chlorosulfonylation: The furan ring, being electron-rich, is susceptible to electrophilic substitution. Treatment with chlorosulfonic acid (HSO₃Cl) or a related reagent would introduce the chlorosulfonyl group (-SO₂Cl) at the electron-rich 5-position. This reaction is typically performed at low temperatures in an inert solvent.
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Amination: The resulting intermediate, Methyl 5-(chlorosulfonyl)furan-3-carboxylate, would then be reacted with ammonia or a protected ammonia equivalent to form the desired sulfamoyl group (-SO₂NH₂). This is a standard nucleophilic substitution reaction at the sulfonyl chloride.
Causality in Experimental Choices: The choice of the 5-position for sulfonylation is dictated by the directing effects of the oxygen atom in the furan ring, which activates the C2 and C5 positions towards electrophilic attack. The ester group at C3 is deactivating, further favoring substitution at C5. Low temperatures are crucial during chlorosulfonylation to control the reactivity and prevent degradation of the furan ring.
Pathway B: Construction of the Furan Ring from Acyclic Precursors
This approach offers greater flexibility for introducing substituents but may involve more steps.
Conceptual Protocol:
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Precursor Synthesis: This would involve the synthesis of an acyclic precursor containing the necessary carbon framework and functional groups. For instance, a β-keto ester bearing a sulfamoyl group or a precursor to it could be a key intermediate.
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Cyclization: A variety of methods exist for the construction of furan rings from acyclic precursors, such as the Paal-Knorr synthesis or variations thereof. The specific choice of cyclization strategy would depend on the nature of the acyclic starting materials.
Self-Validating System: The success of either synthetic pathway would be validated at each step through standard analytical techniques. Thin-layer chromatography (TLC) would be used to monitor reaction progress. Purification of intermediates and the final product would likely be achieved through column chromatography. The structure and purity of the final compound would be unequivocally confirmed by the spectroscopic methods detailed in the following section.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
¹H NMR (Proton NMR):
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Furan Protons: Two distinct signals are expected for the protons on the furan ring. The proton at the 2-position (H-2) and the proton at the 4-position (H-4) will appear as doublets due to coupling with each other. The chemical shifts are anticipated to be in the aromatic region, likely between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the sulfamoyl and carboxylate groups will deshield these protons.
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Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected. This signal will be found upfield, typically in the range of δ 3.8-4.0 ppm.
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Sulfamoyl Protons: The two protons of the sulfamoyl group (-SO₂NH₂) will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration, but it is generally expected to be in the range of δ 7.0-8.0 ppm.
¹³C NMR (Carbon NMR):
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Furan Carbons: Four distinct signals are expected for the carbon atoms of the furan ring. The carbons bearing the sulfamoyl (C-5) and carboxylate (C-3) groups will be significantly downfield. The other two furan carbons (C-2 and C-4) will also resonate in the aromatic region.
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Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will be the most downfield signal in the spectrum, typically appearing in the range of δ 160-170 ppm.
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Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) will be found upfield, generally in the range of δ 50-55 ppm.
NMR Data Interpretation Workflow:
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy will provide crucial information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | N-H (Sulfonamide) | Stretching (likely two bands) |
| ~3100 | C-H (Furan) | Stretching |
| ~1730-1715 | C=O (Ester) | Stretching |
| ~1600, ~1500 | C=C (Furan) | Stretching |
| ~1350 and ~1160 | S=O (Sulfonamide) | Asymmetric and Symmetric Stretching |
| ~1250-1000 | C-O (Ester and Furan) | Stretching |
The presence of strong absorption bands for the C=O and S=O stretching vibrations will be key diagnostic features in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.
Expected Mass Spectral Data:
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Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 205, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the C-S bond with loss of the sulfamoyl group (-SO₂NH₂).
Potential Biological Activity and Therapeutic Applications
While specific biological data for Methyl 5-sulfamoylfuran-3-carboxylate is not available, the structural motifs present suggest several areas of potential therapeutic interest.
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Antimicrobial Activity: Furan derivatives are known to possess a wide range of antimicrobial properties.[3][4] The sulfamoyl group is a key component of sulfonamide antibiotics. Therefore, it is plausible that this hybrid molecule could exhibit antibacterial or antifungal activity.
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Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, famously targeting dihydropteroate synthase in bacteria. The specific substitution pattern on the furan ring could direct this molecule to other enzymatic targets.
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Anticancer Activity: Numerous furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[3]
Logical Framework for Biological Evaluation:
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
Methyl 5-sulfamoylfuran-3-carboxylate represents a molecule of considerable interest for further investigation in the field of drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, potential synthetic routes, and expected spectroscopic and biological properties based on established chemical principles and data from related compounds.
Future research should focus on the following key areas:
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Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this compound is paramount. This should be accompanied by the full experimental characterization using the spectroscopic techniques outlined in this guide.
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Physicochemical Profiling: Experimental determination of key physicochemical properties, such as solubility and stability, is essential for any further development.
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Systematic Biological Screening: A comprehensive biological evaluation, starting with broad antimicrobial and anticancer screening, is warranted to uncover the potential therapeutic applications of this molecule.
The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the study of this promising furan derivative.
References
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Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Retrieved February 15, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]
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